四甲基铵三溴化物

描述

Tetramethylammonium tribromide is not directly mentioned in the provided papers; however, related compounds such as tetraethylammonium tribromide (TEATB) and tetraalkylammonium tribromides have been synthesized and studied for various applications. These compounds are part of a broader class of quaternary ammonium polyhalides, which are known for their use in halogenation reactions and as phase transfer catalysts .

Synthesis Analysis

The synthesis of related quaternary ammonium tribromides involves the reaction of acetyl derivatives with an equimolar amount of tribromide in a dichloromethane–methanol mixture at room temperature, yielding bromoacetyl derivatives . Similarly, tetraethylammonium tribromide (TEATB) has been synthesized electrochemically in a membrane electrolyzer with high current efficiency, demonstrating an alternative method to hazardous direct bromination .

Molecular Structure Analysis

While the molecular structure of tetramethylammonium tribromide is not provided, studies on similar compounds like tetramethylammonium auride and tetramethylammonium azide reveal that these compounds can crystallize in various systems and exhibit isostructural properties with their halogen analogs . The crystal structure of tetramethylammonium picrate, another related compound, has been determined to belong to the triclinic space group, indicating the versatility in structural arrangements for tetramethylammonium salts .

Chemical Reactions Analysis

Tetraalkylammonium tribromides are effective in selective bromination reactions. For instance, phenols react with benzyltrimethylammonium tribromide or tetrabutylammonium tribromide to yield mono-, di-, or tribromophenols selectively under mild conditions . This demonstrates the utility of tetraalkylammonium tribromides in organic synthesis, particularly in halogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium bromides have been investigated through various methods. Neutron scattering studies of tetramethylammonium bromide in aqueous solutions have provided insights into the hydration patterns and interactions with water molecules . NMR studies have revealed the molecular motions in the solid phase of tetramethylammonium bromide, such as methyl reorientation and isotropic tumbling of the cation . These studies contribute to a deeper understanding of the behavior of tetraalkylammonium salts in different phases.

科学研究应用

1. Bromination of Selected Organic Substrates

- Application Summary: Tetramethylammonium tribromide is used in the bromination of selected organic substrates. This process involves the reaction of the corresponding bromides with V205 and aqueous H202 .

- Methods of Application: The compound is synthesized from the reaction of the corresponding bromides with V205 and aqueous H202. It is then used to brominate a variety of organic substrates under mild conditions .

- Results or Outcomes: An activated aromatic ring is selectively brominated in the presence of an olefinic double bond .

2. Synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones

- Application Summary: Tetramethylammonium tribromide is used in the synthesis of 3-(quinoxalin-2-yl)-2H-chromen-2-ones .

- Methods of Application: The compound is used in a one-pot reaction of 3-acetyl-2H-chromen-2-ones with o-phenylenediamines. Alternatively, a step-wise method has also been demonstrated where 3-acetyl-2H-chromen-2-ones are first treated with the compound to give 3-(2-bromoacetyl)-2H-chromen-2-one followed by its nucleophilic substitution reaction with o-phenylenediamines .

- Results or Outcomes: Both the one-pot and step-wise methods have been compared in terms of their reaction yields and the one-pot synthesis was found to be superior .

3. Solvent-free Organic Brominations

- Application Summary: Tetramethylammonium tribromide is used in solvent-free methodologies for organic brominations. The reactions are regio-selective, facile and afford good to excellent product yields in short reaction time .

- Methods of Application: The compound is used in solvent-free reaction protocols involving reactions at elevated temperature and also under microwave conditions .

- Results or Outcomes: The reactions were found to be efficient and environmentally benign .

4. Bromination of Active Methylene Group of 1,3-Diketones and β-Ketoesters

- Application Summary: Tetramethylammonium tribromide is used in the bromination of active methylene groups of a variety of 1,3-diketones and β-ketoesters .

- Methods of Application: The compound is used in a novel procedure for synthesis of tribromides that include a variety of quaternary ammonium tribromides .

- Results or Outcomes: The methodology was found to be highly effective for selective bromination of active methylene groups .

5. Bromination Reactions Under Thermal and Microwave Conditions

- Application Summary: Tetramethylammonium tribromide is used in bromination reactions under thermal and microwave conditions. The reactions were regio-selective, facile and afforded good to excellent product yields in short reaction time .

- Methods of Application: The compound is used in solvent-free reaction protocols involving reactions at elevated temperature and also under microwave conditions .

- Results or Outcomes: The reactions were found to be efficient and environmentally benign .

6. Synthesis of Tribromides

- Application Summary: Tetramethylammonium tribromide is used in a new procedure for synthesis of tribromides that include a variety of quaternary ammonium tribromides .

- Methods of Application: The compound is synthesized from their corresponding bromides. Quaternary ammonium bromides are efficiently oxidized to their corresponding monotribromides by m-chloroperbenzoic acid (MCPBA) in the presence of 2 and 4 equiv of KBr .

- Results or Outcomes: A variety of tribromides are synthesized in very good yields .

安全和危害

Tetramethylammonium tribromide can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

属性

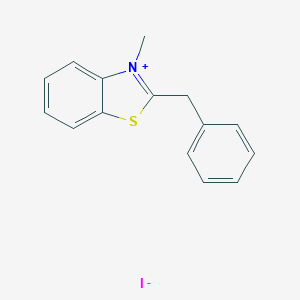

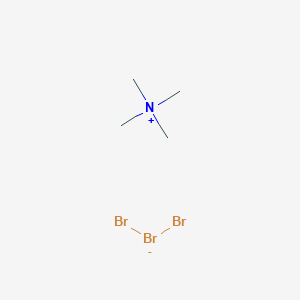

InChI |

InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZBJMYWDMJRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.Br[Br-]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

313.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylammonium tribromide | |

CAS RN |

15625-56-6 | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15625-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015625566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (tribromide) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)